molecular formula C12H17NO2 B13547399 3-(2-Methoxy-5-methylbenzyl)azetidin-3-ol

3-(2-Methoxy-5-methylbenzyl)azetidin-3-ol

Cat. No.: B13547399
M. Wt: 207.27 g/mol
InChI Key: HHWZUPZFAHXFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxy-5-methylbenzyl)azetidin-3-ol is a heterocyclic compound that contains an azetidine ring, which is a four-membered saturated ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylbenzyl)azetidin-3-ol typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylbenzyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-methylbenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a pharmacophore, interacting with biological targets such as enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methoxy and methylbenzyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and specificity in various applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-[(2-methoxy-5-methylphenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C12H17NO2/c1-9-3-4-11(15-2)10(5-9)6-12(14)7-13-8-12/h3-5,13-14H,6-8H2,1-2H3

InChI Key

HHWZUPZFAHXFFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC2(CNC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.